molecular formula C12H14O3S B14620825 6-Oxo-6-(phenylsulfanyl)hexanoic acid CAS No. 60718-21-0

6-Oxo-6-(phenylsulfanyl)hexanoic acid

Cat. No.: B14620825
CAS No.: 60718-21-0
M. Wt: 238.30 g/mol
InChI Key: RNLOSPFRQHNPEX-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-oxo-6-(phenylthio)- is an organic compound that belongs to the family of carboxylic acids It is characterized by a six-carbon chain with an oxo group at the sixth position and a phenylthio group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 6-oxo-6-(phenylthio)- can be synthesized through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This enzymatic method employs an enzyme from the Phialemonium species, which efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid . The reaction is typically carried out in a potassium phosphate buffer at pH 7.0 and 30°C for 30 hours .

Industrial Production Methods

Industrial production of hexanoic acid, 6-oxo-6-(phenylthio)- may involve similar enzymatic processes, but on a larger scale. The use of biocatalysts in industrial settings offers advantages such as higher specificity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-oxo-6-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the phenylthio group.

Scientific Research Applications

Hexanoic acid, 6-oxo-6-(phenylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-oxo-6-(phenylthio)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, while the phenylthio group can engage in π-π interactions with aromatic residues in proteins. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.

Comparison with Similar Compounds

Hexanoic acid, 6-oxo-6-(phenylthio)- can be compared with other similar compounds such as:

    Hexanoic acid: Lacks the oxo and phenylthio groups, making it less reactive.

    6-oxohexanoic acid: Similar structure but without the phenylthio group, leading to different chemical properties and reactivity.

    Phenylthioacetic acid: Contains a phenylthio group but differs in the carbon chain length and position of functional groups.

These comparisons highlight the unique combination of functional groups in hexanoic acid, 6-oxo-6-(phenylthio)-, which contributes to its distinct chemical and biological properties.

Properties

CAS No.

60718-21-0

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

6-oxo-6-phenylsulfanylhexanoic acid

InChI

InChI=1S/C12H14O3S/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)

InChI Key

RNLOSPFRQHNPEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)CCCCC(=O)O

Origin of Product

United States

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